2-Methoxy-4-(methylsulfonyl)aniline
Overview
Description
2-Methoxy-4-(methylsulfonyl)aniline is an organic compound with the molecular formula C8H11NO3S. It is a derivative of aniline, featuring a methoxy group at the 2-position and a methylsulfonyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(methylsulfonyl)aniline can be achieved through several methods. One common approach involves the nitration of 2-methoxyaniline followed by reduction and sulfonation. The nitration step introduces a nitro group, which is then reduced to an amino group. Finally, the methylsulfonyl group is introduced through sulfonation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by sulfonation under controlled conditions. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(methylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, methylthio derivatives, and various substituted aniline derivatives .
Scientific Research Applications
2-Methoxy-4-(methylsulfonyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(methylsulfonyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its methoxy and methylsulfonyl groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
p-Anisidine (4-Methoxyaniline): Similar structure but lacks the methylsulfonyl group.
2-Methoxy-4-nitroaniline: Contains a nitro group instead of a methylsulfonyl group.
4-Chloro-2-methoxyaniline: Features a chloro group instead of a methylsulfonyl group.
Uniqueness
2-Methoxy-4-(methylsulfonyl)aniline is unique due to the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical and biological properties.
Biological Activity
2-Methoxy-4-(methylsulfonyl)aniline, with the chemical formula C₈H₁₁NO₃S and CAS number 41608-73-5, is an organic compound characterized by the presence of a methoxy group and a methylsulfonyl group attached to an aniline structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science.
Chemical Structure and Properties
The structure of this compound features:
- Methoxy group (-OCH₃) at the 2-position
- Methylsulfonyl group (-SO₂CH₃) at the 4-position
This unique combination of functional groups enhances its solubility and bioavailability, making it a candidate for further drug development and synthesis of complex organic molecules.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antioxidant Properties
The compound has demonstrated significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Its ability to scavenge free radicals suggests potential therapeutic applications in preventing oxidative damage associated with various diseases.
Anti-inflammatory Activity
Studies have shown that derivatives of sulfonyl anilines, including this compound, possess anti-inflammatory properties. In particular, compounds derived from this structure have been evaluated for their selectivity towards cyclooxygenase-2 (COX-2) inhibition, which is critical in managing inflammatory conditions. The selectivity index for these compounds indicates a preference for COX-2 over COX-1, suggesting lower gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The compound may modulate signaling pathways involved in inflammation and oxidative stress by inhibiting specific enzymes like COX-2. This modulation can lead to various biochemical effects, potentially influencing cellular processes such as apoptosis and proliferation .
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have assessed the antimicrobial efficacy of related compounds against various bacterial strains, including MRSA, E. coli, K. pneumoniae, and A. baumannii. Some derivatives exhibited up to 97% growth inhibition against these pathogens, highlighting the potential use of sulfonyl anilines in treating bacterial infections .
- COX Inhibition Studies : A series of synthesized derivatives were tested for COX inhibitory activity, with some showing IC50 values as low as 0.10 µM for COX-2. These findings suggest that modifications on the aniline structure can enhance selectivity and potency against inflammatory targets .
Comparative Analysis
The following table summarizes key characteristics of this compound compared to similar compounds:
Compound Name | CAS Number | Antioxidant Activity | COX-2 Inhibition (IC50) | Selectivity Index |
---|---|---|---|---|
This compound | 41608-73-5 | High | 0.10 – 0.31 µM | High |
4-(Methylsulfonyl)-2-nitrophenol | 97-10-9 | Moderate | >0.35 µM | Moderate |
N-Methyl-4-(methylsulfonyl)aniline | 1263378-01-3 | Low | Not reported | Low |
Properties
IUPAC Name |
2-methoxy-4-methylsulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZRMLLLOMNOLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624679 | |
Record name | 4-(Methanesulfonyl)-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41608-73-5 | |
Record name | 4-(Methanesulfonyl)-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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